molecular formula C8H7BrO B1335389 2-Bromo-4-methylbenzaldehyde CAS No. 824-54-4

2-Bromo-4-methylbenzaldehyde

Cat. No. B1335389
CAS RN: 824-54-4
M. Wt: 199.04 g/mol
InChI Key: MUZMDYCVUCMIDC-UHFFFAOYSA-N
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Description

2-Bromo-4-methylbenzaldehyde is a chemical compound that is part of the bromobenzaldehyde family. It is characterized by the presence of a bromine atom and a methyl group attached to a benzene ring which also contains an aldehyde functional group. This compound is of interest due to its potential applications in various chemical syntheses and material science .

Synthesis Analysis

The synthesis of substituted 2-bromobenzaldehydes, including this compound, can be achieved through a palladium-catalyzed ortho-bromination of benzaldehydes

Scientific Research Applications

Synthesis and Chemical Transformations

2-Bromo-4-methylbenzaldehyde has been a subject of interest in various chemical synthesis processes. It is notably involved in the synthesis of Methyl 4-Bromo-2-methoxybenzoate, demonstrating its utility in complex organic syntheses (Chen Bing-he, 2008). Additionally, it is utilized in the synthesis of methylbenzaldehydes from ethanol through self-terminated cascade reactions, highlighting its potential in producing valuable chemical precursors (Takahiko Moteki et al., 2016).

Catalysis and Material Science

In material science, this compound is used in the development of water-soluble copper-catalyzed oxidation systems. This advancement demonstrates its role in enhancing the efficiency of catalytic processes, particularly in the transformation of benzylic alcohols to aromatic aldehydes in water (Jiang-Ping Wu et al., 2016).

Pharmaceutical Applications

In pharmaceutical research, this compound has been utilized in the structure elucidation and synthesis of potent HMG-CoA reductase inhibitors. This application underlines its significance in the development of new pharmaceutical compounds (M. Inoue & M. Nakada, 2007).

Environmental and Analytical Chemistry

The compound is also significant in environmental chemistry, particularly in the study of transformations of halogenated aromatic aldehydes by anaerobic bacteria, indicating its relevance in understanding environmental degradation processes (A. Neilson et al., 1988). Additionally, it has been used in analytical chemistry for the enrichment and detection of trace amounts of copper(II) ions in water samples, showcasing its application in sensitive and specific analytical methods (S. Fathi & M. Yaftian, 2009).

Safety and Hazards

2-Bromo-4-methylbenzaldehyde is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-bromo-4-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO/c1-6-2-3-7(5-10)8(9)4-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZMDYCVUCMIDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405206
Record name 2-Bromo-4-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

824-54-4
Record name 2-Bromo-4-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4-methylbenzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 2-Bromo-4-methylbenzaldehyde in the synthesis of FR901512?

A1: this compound serves as a crucial starting material in the enantioselective total synthesis of FR901512, a potent HMG-CoA reductase inhibitor. [] This synthesis involves 15 steps and utilizes a catalytic asymmetric Nozaki−Hiyama reaction, highlighting the versatility of this compound in complex molecule synthesis. []

Q2: How is this compound typically synthesized?

A2: A common method for synthesizing this compound involves the diazotization of 2-Bromo-4-methylaniline. [] This process involves the conversion of the aniline to a diazonium salt, which is then reacted with formaldehyde to yield the desired aldehyde. []

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